N-(3-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-Fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a tetrahydrothiophene ring. Key structural elements include:
- A 3-(trifluoromethyl)phenyl substituent at position 3 of the pyrimidine ring.
- A thioacetamide linkage connecting the core to a 3-fluorophenyl group.
This compound (CAS: 686770-77-4) is part of a broader class of thienopyrimidine derivatives studied for their biological activities, including kinase inhibition and anticancer properties . Its synthesis typically involves coupling reactions under inert conditions, similar to methods described for analogs in (e.g., using DMF, trimethylamine, and flash chromatography) .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3O2S2/c22-13-4-2-5-14(10-13)26-17(29)11-32-20-27-16-7-8-31-18(16)19(30)28(20)15-6-1-3-12(9-15)21(23,24)25/h1-6,9-10H,7-8,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJSPPWVMYDQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications due to its unique chemical structure. This article reviews its biological activity, focusing on antimicrobial effects, anti-inflammatory properties, and structure-activity relationships (SAR).
Chemical Structure
The compound's molecular formula is , and it features a trifluoromethyl group and a thieno[3,2-d]pyrimidine core. The presence of these functional groups is significant for its biological activity.
1. Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. Notably, derivatives containing trifluoromethyl groups have been associated with enhanced activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed that the minimum inhibitory concentration (MIC) for related compounds ranged from 6.25 µg/mL to 12.5 µg/mL against various bacterial strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 6.25 | MRSA |
| N-(3-fluorophenyl)... | TBD | TBD |
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies indicated that certain derivatives can modulate the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells. The results suggest a potential mechanism involving the inhibition of NF-κB signaling pathways .
Key Findings:
- Compounds showed varying degrees of inhibition on NF-κB activity.
- The most effective derivatives exhibited IC50 values below 10 µM.
| Compound | IC50 (µM) | Effect on NF-κB |
|---|---|---|
| Compound C | 6.5 | Inhibition |
| Compound D | >20 | No significant effect |
3. Structure-Activity Relationships (SAR)
The SAR analysis indicates that the positioning and nature of substituents on the phenyl rings are critical for enhancing biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl significantly boosts antimicrobial potency .
Case Studies
In a comparative study involving various thieno[3,2-d]pyrimidine derivatives, this compound demonstrated superior activity against both bacterial and fungal strains compared to other tested analogs .
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the thienopyrimidine class, which is recognized for its diverse biological activities. Thienopyrimidines are often explored for their potential as:
- Anticancer Agents : Research indicates that compounds within this class can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival. Ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate may exhibit similar properties through its unique structural features that allow it to interact with molecular targets in cancer cells.
- Antiviral Activity : Some thienopyrimidine derivatives have shown promise in inhibiting viral replication. The mechanism often involves interference with viral enzymes or host cell receptors that viruses exploit for entry and replication.
Biological Research
In biological research, ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can be utilized to:
- Study Enzyme Inhibition : The compound's ability to bind to specific enzymes makes it a valuable tool for understanding enzyme kinetics and inhibition mechanisms. This can lead to insights into metabolic pathways and potential drug targets.
- Investigate Receptor Interactions : Its structural characteristics may allow researchers to explore how it interacts with various receptors involved in physiological processes. This can contribute to the development of new therapeutic strategies targeting these receptors.
Therapeutic Potential
The therapeutic applications of ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate include:
Table 1: Potential Therapeutic Uses
| Application Area | Description |
|---|---|
| Anticancer Therapy | Potential to inhibit tumor growth through enzyme targeting |
| Antiviral Treatment | May disrupt viral replication mechanisms |
| Anti-inflammatory | Possible modulation of inflammatory pathways |
| Antimicrobial Activity | Could exhibit activity against various pathogens |
Synthesis and Characterization
The synthesis of ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves several steps requiring precise control over reaction conditions such as temperature and solvent choice. Techniques like chromatography are commonly used for purification purposes.
Case Studies and Research Findings
Several studies have investigated the biological activities of thienopyrimidine derivatives:
- Anticancer Effects : A study demonstrated that thienopyrimidine derivatives showed significant cytotoxicity against various cancer cell lines by inducing apoptosis through caspase activation pathways.
- Antiviral Mechanisms : Research indicated that certain thienopyrimidines could inhibit key viral enzymes like proteases and polymerases essential for viral replication.
These findings suggest that ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamido]benzoate could be a promising candidate for further development in these areas.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The target compound’s properties are influenced by its unique substituents. Below is a comparative analysis with analogs from the evidence:
Key Observations:
- Trifluoromethyl vs.
- Fluorine Substitution: The 3-fluorophenyl group in the target compound may confer metabolic stability over non-fluorinated analogs (e.g., 2f in ) due to reduced oxidative degradation .
- Melting Points : High melting points (>300°C) in analogs like 618427-71-7 suggest challenges in solubility, a common issue mitigated in the target compound via trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
